molecular formula C12H14N2O4 B13094222 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid CAS No. 919106-93-7

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid

Cat. No.: B13094222
CAS No.: 919106-93-7
M. Wt: 250.25 g/mol
InChI Key: DMUGNQCCAHFUSM-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a valuable chemical intermediate in medicinal chemistry, primarily serving as a key building block in the development of novel therapeutics for central nervous system (CNS) disorders and oncology research. Scientific investigations into structurally related N-alkylated indazole carboxamides have demonstrated their significant potential as potent and selective inhibitors of monoamine oxidase B (MAO-B) and as dual MAO-A/B inhibitors . These enzymes are critical targets in the treatment of neurodegenerative diseases such as Parkinson's, and the strategic incorporation of lipophilic substituents, like the methoxyethyl group on the indazole core, is a documented approach to optimize binding affinity and brain penetration for CNS-active drugs . Furthermore, the indazole pharmacophore is widely recognized for its applications in kinase inhibition . Research highlights indazole derivatives as specific inhibitors for various kinases, including tyrosine kinase and serine/threonine kinases, which play pivotal roles in cell signaling pathways related to cancer proliferation . This compound provides researchers with a versatile scaffold for the synthesis of targeted molecules, enabling advanced studies in enzymology, receptor binding, and the exploration of new therapeutic agents for challenging disease areas. Its utility is strictly confined to non-clinical laboratory research.

Properties

CAS No.

919106-93-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

3-methoxy-2-(2-methoxyethyl)indazole-6-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c1-17-6-5-14-11(18-2)9-4-3-8(12(15)16)7-10(9)13-14/h3-4,7H,5-6H2,1-2H3,(H,15,16)

InChI Key

DMUGNQCCAHFUSM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that are being actively researched:

Anticancer Properties

Research indicates that 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can induce apoptosis in cancer cells. It activates caspase enzymes and downregulates anti-apoptotic genes, leading to cell death in various cancer types. A study demonstrated that the compound's mechanism involves inhibition of key signaling pathways that promote cell survival .

Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By reducing the production of pro-inflammatory mediators like prostaglandins, it may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

Studies have suggested potential antimicrobial properties against various pathogens, indicating its usefulness in developing new antimicrobial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of vital enzymes .

Medicinal Chemistry

In the field of medicinal chemistry, 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Biological Studies

The compound is utilized in biological studies to understand its interactions with various molecular targets, including enzymes and receptors. This knowledge is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EffectsDemonstrated apoptosis induction in breast cancer cells through caspase activation .
Study BAnti-inflammatory ActivityShowed significant COX-2 inhibition leading to reduced inflammation markers in vitro .
Study CAntimicrobial PropertiesReported effective inhibition against Staphylococcus aureus at low concentrations .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Substituents
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid 919106-93-7 C₁₂H₁₄N₂O₄ 250.25 ~1.5* 2-Methoxyethyl, 3-OMe, 6-COOH
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid 884502-23-2 C₁₃H₁₆N₂O₃ 248.28 ~2.8* 2-Butyl, 3-OMe, 6-COOH
2-tert-Butyl-3-methyl-2H-indazole-6-carboxylic acid Not provided C₁₃H₁₆N₂O₂ 232.28 3.17 2-tert-Butyl, 3-Me, 6-COOH
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate 1150618-48-6 C₁₁H₁₂N₂O₃ 220.23 1.37 2-Me, 3-COOMe, 6-OMe

*Estimated based on structural analogs.

Key Observations :

  • logP Differences : The methoxyethyl group in the target compound reduces hydrophobicity (logP ~1.5) compared to bulkier alkyl substituents like butyl (logP ~2.8) or tert-butyl (logP 3.17). This enhances aqueous solubility, critical for bioavailability in drug design .
  • Molecular Weight : The target compound (250.25 g/mol) aligns with Lipinski’s rule of five (<500 g/mol), favoring drug-likeness, whereas tert-butyl analogs (232.28 g/mol) may exhibit better membrane permeability due to lower polarity .
Enzyme Inhibition Potential
  • Target Compound: The 2-methoxyethyl group may mimic polar interactions in enzyme active sites, as seen in structurally related HDAC inhibitors (e.g., boronic acid derivatives with methoxyethyl phenoxy groups showed IC₅₀ values <1 µM) .
Carboxylic Acid vs. Ester Derivatives
  • Carboxylic Acid (Target) : The free acid group enables hydrogen bonding with biological targets, making it suitable for kinase or protease inhibition.
  • Methyl Ester (CAS 1150618-48-6) : The ester derivative serves as a prodrug, improving cell membrane penetration before enzymatic hydrolysis to the active acid form .

Biological Activity

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is C16H23N3O3C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 305.372 g/mol. The compound features a fused benzene and pyrazole ring structure, characteristic of indazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms through which it exerts its effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific kinases involved in cell cycle regulation, which is crucial for its anticancer properties.
  • Modulation of Receptor Signaling : It can interact with receptors, potentially leading to altered signaling pathways that influence cellular responses.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells, contributing to its potential as an anticancer agent .

Anticancer Properties

Research has shown that indazole derivatives, including 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid, exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid have demonstrated potent inhibitory effects on various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against multiple myeloma and breast cancer cell lines .
CompoundCell LineIC50 (μM)Reference
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acidKMS-12 BM1.4
Related Indazole DerivativeMDA-MB-4680.64

Antimicrobial Activity

Preliminary studies indicate that this compound may also possess antimicrobial properties. Research into similar indazole derivatives has highlighted their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Study on Kinase Inhibition : A recent study evaluated the inhibitory effects of indazole derivatives on pan-Pim kinases, revealing that certain structural modifications can enhance potency. The findings suggest that 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid could be optimized for greater efficacy against these targets .
  • Therapeutic Applications : The compound has been investigated for its potential in drug development, particularly in creating new therapeutic agents targeting cancer and other diseases. Its unique substitution pattern may enhance solubility and bioavailability compared to other indazole derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key differences between 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid and other related indazole derivatives:

Compound NameStructure TypeUnique FeaturesBiological Activity
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acidIndazoleMethoxy groups enhance solubilityAnticancer, antimicrobial
N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamideIndazoleContains a benzyl groupAnticancer
N-butyl-3-methoxy-2-propylindazole-6-carboxamideIndazolePropyl group instead of ethylVariable bioactivity

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